(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione
Description
The compound (3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione is a sesquiterpene lactone derivative featuring a bicyclic benzofuran core with two ketone groups (2,5-dione), a methylidene (=CH₂) moiety, and dimethyl substituents at positions 5a and 7. Its stereochemistry (9bR configuration) distinguishes it from closely related isomers, such as the 9bS variant reported in . Structural characterization typically employs NMR, IR, and HRMS, with crystallographic data refined using software like SHELX .
Properties
IUPAC Name |
(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-5-4-6-15(3)11(16)7-10-9(2)14(17)18-13(10)12(8)15/h10,13H,2,4-7H2,1,3H3/t10-,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHPAWJXZHHPEN-PSOPSSQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(CC(=O)C2(CCC1)C)C(=C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]3[C@@H](CC(=O)[C@]2(CCC1)C)C(=C)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347645 | |
| Record name | (3aS,5aS,9bR)-5a,9-Dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111420-61-2 | |
| Record name | (3aS,5aS,9bR)-5a,9-Dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzogbenzofuran-2,5-dione typically involves multiple steps, including cyclization and functional group transformations. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes that ensure high yield and purity. These methods would also need to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzogbenzofuran-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its neuroprotective properties. Research has indicated that benzofuran derivatives can modulate cholinergic systems and exhibit activity against neurodegenerative diseases such as Alzheimer's Disease. In particular:
- Cholinesterase Inhibition: Compounds similar to (3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene have shown promise in inhibiting butyrylcholinesterase activity. This inhibition could restore cholinergic function impaired in Alzheimer’s patients .
- Cannabinoid Receptor Modulation: The compound may also act as a selective ligand for cannabinoid receptors. This modulation can influence neuroinflammatory pathways and promote a shift from pro-inflammatory to neuroprotective microglial phenotypes .
Natural Product Research
Research into the natural occurrence of this compound reveals its presence in various plant species. Notably:
- Plant Sources: The compound has been identified in species such as Clusia grandiflora and Laurus nobilis, suggesting its role in plant defense mechanisms or ecological interactions .
Case Study 1: Neuroprotective Activity
A study evaluated the effects of a benzofuran derivative on neuroprotection against amyloid-beta oligomers. The derivative demonstrated significant protective effects by restoring cholinergic signaling and modulating inflammatory responses in microglia .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the immunomodulatory effects of related compounds on microglial cells. The findings indicated that these compounds could switch microglial phenotypes from M1 (pro-inflammatory) to M2 (anti-inflammatory), promoting neuroprotection .
Summary of Applications
Mechanism of Action
The mechanism of action of (3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzogbenzofuran-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogues:
*Inferred from structural comparison with PR-90838 (C₁₅H₂₀O₃ for a 2-one derivative; target has one additional ketone).
Spectroscopic and Physical Properties
- IR Spectroscopy: Target Compound: Expected lactone C=O stretch ~1750 cm⁻¹ (similar to Compound 6 at 1756 cm⁻¹) . Compound 6: Additional peaks at 1593/1530 cm⁻¹ (NO₂ stretching) .
- NMR :
- Melting Points: Hydrazone derivatives (Compounds 6, 8) have higher m.p. (>170°C) due to hydrogen bonding, while non-polar analogues (Compound 7) melt at lower temperatures .
Stereochemical and Electronic Effects
- The 9bR configuration in the target compound may influence ring puckering and intermolecular interactions compared to the 9bS isomer (PR-90838) .
- The spiro structure in V-641 creates a rigid framework, which could enhance binding specificity in biological applications .
Research Implications and Gaps
- Biological Activity: While notes sesquiterpene lactones enhance DNA damage in cancer cells, the target compound’s pharmacological profile remains unexplored .
- Synthesis Optimization : The high yield of V-641 suggests that spiro derivatives warrant further investigation for scalable production .
- Crystallographic Data : Structural determination of the target compound using SHELX or ORTEP-3 () would clarify its 3D conformation and packing motifs .
Biological Activity
(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g]benzofuran-2,5-dione is a complex organic compound that presents significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound based on diverse sources and research findings.
Structural Characteristics
The compound is characterized by its fused benzofuran ring system and multiple stereocenters. Its molecular formula is , with a molar mass of approximately 246.31 g/mol. The structural complexity allows for various interactions with biological targets, which may lead to diverse pharmacological effects.
The biological activity of (3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g]benzofuran-2,5-dione may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation: It may interact with various receptors influencing cellular signaling pathways.
- Antioxidant Activity: Potential antioxidant properties could mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit anticancer properties. For instance:
- A study demonstrated that certain benzofuran derivatives showed significant inhibition of cancer cell proliferation. For example, compounds derived from benzofuran exhibited IC50 values as low as 6.26 μM against lung cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored:
- Benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The assessment included testing against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties .
Anti-inflammatory Properties
Benzofuran derivatives have been reported to inhibit pro-inflammatory mediators:
- In studies involving various benzofuran compounds, a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) levels was observed in inflammatory models . This suggests that (3aS,5aS,9bR)-5a may also possess anti-inflammatory capabilities.
Case Studies
- Study on Anticancer Effects : A recent investigation into newly synthesized benzofurans showed significant antitumor activity in vitro against human lung cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various benzofuran derivatives against common bacterial strains. Results indicated that certain derivatives had minimal inhibitory concentrations comparable to established antibiotics .
Data Summary Table
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?
To resolve the stereochemistry of this bicyclic furan-dione derivative, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Use advanced 2D techniques (e.g., COSY, NOESY, HSQC) to confirm spatial arrangements of methyl and methylidene groups, particularly focusing on coupling constants and nuclear Overhauser effects .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
- X-ray Crystallography : For definitive stereochemical assignment, single-crystal analysis is critical, especially given the compound’s multiple stereocenters .
Basic: How can the purity of this compound be assessed during synthesis?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (e.g., 210–280 nm) to monitor byproducts from ring-closing reactions .
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products, particularly if the compound is hygroscopic or thermally unstable .
Advanced: How should researchers design experiments to evaluate this compound’s environmental fate and ecotoxicological impacts?
Adopt a tiered approach inspired by long-term ecological studies:
- Laboratory Phase : Measure physicochemical properties (e.g., log P, hydrolysis rates) to predict environmental partitioning .
- Microcosm/Mesocosm Studies : Simulate real-world conditions (e.g., soil/water systems) to assess biodegradation pathways and metabolite formation .
- Toxicity Assays : Use standardized OECD guidelines for acute/chronic effects on model organisms (e.g., Daphnia magna, Aliivibrio fischeri) .
- Theoretical Frameworks : Link results to conceptual models of bioaccumulation or food-web transfer .
Advanced: What methodological strategies address discrepancies in reported solubility or stability data?
- Controlled Replication : Standardize solvent systems (e.g., buffered aqueous solutions vs. organic solvents) and temperature/pH conditions to isolate variables .
- Computational Modeling : Use tools like COSMO-RS to predict solubility parameters and compare with empirical data .
- Interlaboratory Validation : Collaborate with multiple labs to identify systematic errors in measurement techniques (e.g., dynamic light scattering vs. gravimetric analysis) .
Advanced: How can researchers optimize stereochemical control during synthesis?
- Chiral Auxiliaries/Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to direct methylidene group positioning .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during ring-closing steps .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired stereoisomers .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in bioactivity assays?
- Split-Plot Designs : Test multiple concentrations and biological endpoints (e.g., enzyme inhibition, cytotoxicity) while controlling for batch variability .
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., steric bulk, electronic effects) with activity data .
- Fragment-Based Screening : Deconstruct the molecule to identify pharmacophoric motifs (e.g., the furan-dione core) responsible for target binding .
Advanced: How can conflicting data on metabolic pathways be resolved?
- Isotopic Labeling : Use - or -labeled analogs to trace metabolic transformations via LC-MS/MS .
- Cross-Species Comparisons : Evaluate metabolism in human hepatocytes vs. rodent models to identify species-specific enzymatic activity .
- Data Triangulation : Integrate in vitro (microsomal assays), in silico (CYP450 docking simulations), and in vivo (plasma metabolite profiling) findings .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
- Emergency Measures : Pre-train staff on first-aid protocols (e.g., eye irrigation with saline) and maintain SDS documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
